Product packaging for 3-Bromo-6-chloroimidazo[1,2-a]pyridine(Cat. No.:CAS No. 886371-28-4)

3-Bromo-6-chloroimidazo[1,2-a]pyridine

Número de catálogo: B1439456
Número CAS: 886371-28-4
Peso molecular: 231.48 g/mol
Clave InChI: LIBKDAUSMLPFBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

3-Bromo-6-chloroimidazo[1,2-a]pyridine (CAS: 886371-28-4) is a halogenated heterocyclic compound with the molecular formula C₇H₄BrClN₂ and an average molecular mass of 231.48 g/mol . It is structurally characterized by an imidazo[1,2-a]pyridine core substituted with bromine at position 3 and chlorine at position 5. The compound is typically synthesized via cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone under reflux conditions, yielding intermediates that are further functionalized . Its hydrobromide salt form (CAS: 1146615-84-0) is also commercially available, enhancing solubility for pharmaceutical applications . Safety data indicate it causes skin, eye, and respiratory irritation (GHS H315, H319, H335) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B1439456 3-Bromo-6-chloroimidazo[1,2-a]pyridine CAS No. 886371-28-4

Propiedades

IUPAC Name

3-bromo-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBKDAUSMLPFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672185
Record name 3-Bromo-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-28-4
Record name 3-Bromo-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

3-Bromo-6-chloroimidazo[1,2-a]pyridine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7H4BrClN2C_7H_4BrClN_2 and a molecular weight of 231.477 g/mol. Its structure consists of an imidazopyridine ring system, which is known for its presence in various bioactive compounds. The inclusion of bromine and chlorine atoms enhances the compound's electronic properties, potentially influencing its interactions with biological targets.

Biological Activities

The biological activities of this compound have been preliminarily investigated, revealing several key areas of interest:

The exact mechanisms through which this compound exerts its biological effects require further investigation. However, it is hypothesized that:

  • Interaction with Enzymes : By inhibiting cytochrome P450 enzymes, the compound may alter metabolic pathways critical for drug processing in the liver.
  • Binding to Receptors : The compound may interact with specific receptors or enzymes involved in disease pathways, modulating their activity and leading to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits CYP1A2 enzyme, affecting drug metabolism.
AntimicrobialPotential activity against various bacterial strains; requires further study.
AnticancerRelated compounds show promise in cancer cell line studies; specific data on this compound is limited.

Case Study: Enzyme Interaction

A study investigating the interaction between imidazo[1,2-a]pyridine derivatives and cytochrome P450 enzymes highlighted that structural modifications could enhance enzyme inhibition potency. This suggests that this compound may similarly affect CYP1A2 activity based on its halogenated structure .

Future Directions

Despite the promising preliminary findings regarding the biological activity of this compound, there is a need for comprehensive studies to fully elucidate its therapeutic potential. Future research should focus on:

  • In vitro and In vivo Studies : Conducting detailed assays to assess antimicrobial and anticancer activities.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how variations in the chemical structure influence biological activity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:
Research indicates that 3-bromo-6-chloroimidazo[1,2-a]pyridine exhibits promising anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of cancer cell lines, such as K562 (chronic myeloid leukemia) cells, with an IC50 value indicating significant potency against these cells.

Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Tuberculosis Research:
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, in combating multidrug-resistant tuberculosis (MDR-TB). High-throughput screening has identified several analogs with low minimum inhibitory concentrations (MIC), indicating their potential as effective treatments against Mycobacterium tuberculosis .

Chemical Synthesis

Building Block for Heterocycles:
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its reactivity allows chemists to modify its structure to create derivatives with enhanced biological activities or novel properties .

Pharmaceutical Development

Pharmaceutical Intermediate:
The compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its structural features make it suitable for modifications that can lead to the development of new therapeutic agents targeting various diseases .

Material Science

Specialty Chemicals Production:
this compound is utilized in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials used in various applications, including electronics and coatings .

Case Study 1: Anticancer Efficacy

A study demonstrated that this compound inhibited K562 cell proliferation effectively. The mechanism involved interaction with specific molecular targets within the cancer cells, leading to apoptosis and cell cycle arrest.

Case Study 2: Tuberculosis Inhibition

In a high-throughput screening project aimed at identifying new anti-TB agents, several derivatives of this compound were found to have MIC values as low as 0.03 μM against Mycobacterium tuberculosis H37Rv strain. This suggests a strong potential for further development into therapeutic agents for resistant TB strains.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold is widely modified for medicinal and materials science applications. Below is a detailed comparison of 3-bromo-6-chloroimidazo[1,2-a]pyridine with structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
This compound Br (C3), Cl (C6) C₇H₄BrClN₂ Intermediate for antitrypanosomal agents ; hydrobromide salt improves solubility
6-Chloroimidazo[1,2-a]pyridine Cl (C6) C₇H₅ClN₂ Simpler analog; lower reactivity due to absence of Br
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine Br (C8), Cl (C6), NO₂ (C3) C₇H₄BrClN₃O₂ Nitro group enhances electrophilicity; used in Suzuki couplings
6-Bromo-3-methylimidazo[1,2-a]pyridine Br (C6), CH₃ (C3) C₈H₇BrN₂ Methyl group increases lipophilicity; potential kinase inhibitor
3-Bromo-2-(phenylsulfonyl)methylimidazo[1,2-a]pyridine Br (C3), SO₂Ph (C2) C₁₄H₁₀BrN₃O₂S Sulfonyl group improves metabolic stability; antitrypanosomal activity

Physicochemical Properties

  • Solubility: The hydrobromide salt of this compound exhibits higher aqueous solubility than non-ionic analogs .
  • Crystallinity : Halogenated derivatives like 6-bromoimidazo[1,2-a]pyridin-8-amine form layered structures via N–H⋯N hydrogen bonds, influencing bioavailability .

Pharmacological and Industrial Relevance

  • Antitrypanosomal Activity: 8-Aryl-6-chloro-3-nitro derivatives show potent activity against Trypanosoma cruzi (IC₅₀ < 1 µM) due to nitro group bioreduction .
  • Kinase Inhibition: 6-Bromo-8-amino analogs act as cyclin-dependent kinase-2 (CDK2) inhibitors .
  • Material Science : Bromo/chloro substituents enable cross-coupling reactions for polymer or ligand synthesis .

Métodos De Preparación

Reaction Conditions Overview:

Parameter Details
Starting materials 2-Amino-5-bromopyridine and 40% monochloroacetaldehyde aqueous solution
Solvents Water, ethanol, methanol, or Virahol
Alkali base Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate
Temperature 25–55 °C
Reaction time 2–24 hours
Workup Concentration, ethyl acetate extraction, washing, drying over anhydrous sodium sulfate, rotary evaporation, recrystallization from ethyl acetate/hexane (1:1)

Typical Reaction Scheme:

$$
\text{2-Amino-5-bromopyridine} + \text{Monochloroacetaldehyde} \xrightarrow[\text{alkali}]{\text{solvent, 25-55 °C}} \text{6-bromoimidazo[1,2-a]pyridine}
$$

Detailed Experimental Data from Representative Syntheses

Embodiment Alkali Base Solvent Reaction Time (h) Temperature (°C) Yield (%) Product Description
1 Sodium bicarbonate Ethanol 5 55 72.0 Off-white crystals, mp 76.5–78.0 °C
2 Sodium carbonate Ethanol 10 55 67.8 Light brown crystals, mp 76.3–78.2 °C
3 Sodium hydroxide Methanol 12 55 35.2 Light brown crystals, mp 75.6–78.2 °C
4 Triethylamine Water 20 55 53.4 Light brown crystals, mp 76.3–77.8 °C
5 None (neutralized) Ethanol 6 55 72.4 Light brown crystals, mp 76.5–77.8 °C
6 None (neutralized) Water 20 55 33.4 Brown crystals, mp 76.8–78.5 °C

Note: The neutralization step in embodiments 5 and 6 involves adjusting pH to 8 with saturated sodium bicarbonate solution after reaction completion.

Key Observations and Optimization Notes

  • Alkali Base Effect: Sodium bicarbonate and sodium carbonate provide higher yields and better product purity compared to sodium hydroxide, which leads to lower yield and darker products.
  • Solvent Choice: Ethanol is preferred for better solubility and reaction efficiency; methanol and water give lower yields or more impurities.
  • Reaction Time and Temperature: Moderate temperatures (around 55 °C) and reaction times between 5–10 hours are optimal for high yield and purity.
  • Purification: Recrystallization from ethyl acetate/hexane (1:1) mixture effectively purifies the product, yielding off-white to light brown crystals.

Adaptation for this compound

To prepare this compound, the analogous approach would involve:

  • Starting from 2-amino-3-bromo-6-chloropyridine or a suitably substituted precursor.
  • Reacting with monochloroacetaldehyde or a halo-substituted aldehyde that facilitates ring closure.
  • Employing similar reaction conditions (alkaline medium, ethanol or water solvent, moderate temperature).
  • Optimizing purification steps to accommodate different halogen substitution patterns.

Because the 6-chloro substituent is less reactive than bromo, reaction conditions may require slight adjustment, such as longer reaction times or modified base strength, to achieve efficient cyclization.

Summary Table: Preparation Parameters for Halogenated Imidazo[1,2-a]pyridines

Parameter Typical Range/Options Notes
Aminopyridine derivative 2-Amino-5-bromopyridine or 2-amino-3-bromo-6-chloropyridine Halogen substitution critical for target compound
Aldehyde reagent 40% aqueous monochloroacetaldehyde Key for ring formation
Solvent Ethanol, water, methanol Ethanol preferred for yield and purity
Base Sodium bicarbonate, sodium carbonate, triethylamine Sodium bicarbonate preferred
Temperature 25–55 °C Mild heating improves reaction rate
Reaction time 2–24 hours Depends on base and solvent
Workup Extraction with ethyl acetate, drying, recrystallization Ensures high purity

Q & A

Basic: What are standard synthetic protocols for preparing 3-bromo-6-chloroimidazo[1,2-a]pyridine and its derivatives?

A widely used method involves copper-catalyzed three-component coupling (TCC) reactions of 2-aminopyridines with arylaldehydes and alkynes. This approach allows modular assembly of the imidazo[1,2-a]pyridine core while introducing halogen substituents (e.g., bromo and chloro groups) at specific positions. Reaction optimization typically requires inert atmospheres, temperatures between 80–120°C, and polar aprotic solvents like DMF or DMSO . For halogen retention, stoichiometric control of bromine/chlorine sources (e.g., NBS or Cl2 gas) is critical to avoid over-halogenation.

Basic: How is structural characterization of this compound performed?

Key techniques include:

  • 1H/13C NMR : Aromatic protons in the imidazo[1,2-a]pyridine ring appear as doublets or triplets (δ 7.1–8.5 ppm), with bromo/chloro substituents causing deshielding. For example, in related derivatives, H-5 and H-8 protons resonate at δ 8.23 and 7.94 ppm, respectively .
  • X-ray crystallography : Reveals planar molecular geometry and intermolecular interactions. In imidazo[1,2-a]pyridines, π-π stacking distances range from 3.5–4.0 Å, while C–H⋯N hydrogen bonds stabilize crystal packing .
  • HRMS : Exact mass analysis confirms molecular formulae (e.g., C7H4BrClN2 requires m/z 232.94) .

Intermediate: What experimental designs are used to evaluate the anticancer activity of this compound derivatives?

  • Cell lines : Normal (e.g., Vero) and cancer cells (HepG2, MCF-7, A375) are tested to assess selectivity.
  • Cytotoxicity assays : IC50 values are determined via MTT or resazurin assays. For example, derivatives with electron-donating groups (e.g., -NH2) at position 3 exhibit IC50 values of 11–13 µM in cancer cells, compared to >90 µM in normal cells .
  • Structure-activity relationship (SAR) : Substituents at positions 2 and 3 significantly influence activity. Nitro groups at position 2 reduce potency due to steric hindrance, while para-substituted methylamine groups enhance cytotoxicity .

Advanced: How do electronic and steric effects of substituents modulate biological activity in imidazo[1,2-a]pyridines?

  • Electron-withdrawing groups (EWGs) : Nitro (-NO2) or chloro (-Cl) substituents at position 6 reduce electron density in the aromatic system, weakening DNA intercalation but improving membrane permeability.
  • Electron-donating groups (EDGs) : Methylamine (-NHCH3) or pyrrolidinyl groups at position 3 enhance π-stacking with kinase ATP-binding pockets (e.g., in tyrosine kinases).
  • Steric effects : Bulky substituents (e.g., tert-butyl) at position 2 disrupt target binding, as seen in derivatives with IC50 values >50 µM .

Advanced: What intermolecular interactions drive the pharmacological activity of halogenated imidazo[1,2-a]pyridines?

  • Hydrogen bonding : Primary amines at position 3 act as H-bond donors (N–H⋯N, ~2.8 Å) with kinase catalytic lysine residues.
  • π-π stacking : The planar imidazo[1,2-a]pyridine core interacts with aromatic residues (e.g., Phe in EGFR) at distances of 3.6–4.2 Å.
  • Halogen bonding : Bromo and chloro groups at positions 3 and 6 form weak X⋯O/N interactions (3.1–3.5 Å) with backbone carbonyls, stabilizing target complexes .

Advanced: How can contradictions in cytotoxicity data between structurally similar derivatives be resolved?

  • Case study : Nitro-substituted derivatives show lower activity (IC50 >30 µM) compared to methylamine analogs (IC50 ~11 µM) .
  • Resolution strategies :
    • Molecular docking : Simulate binding modes to identify steric clashes (e.g., nitro groups disrupting ATP-pocket entry).
    • Solubility assays : Poor aqueous solubility of nitro derivatives may artifactually reduce apparent potency.
    • Metabolic stability testing : Rapid hepatic clearance of certain substituents (e.g., -NO2) may necessitate prodrug designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-chloroimidazo[1,2-a]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.